molecular formula C7H10OS B13940703 3(2H)-Thiophenone, 5-ethyl-2-methyl- CAS No. 57556-03-3

3(2H)-Thiophenone, 5-ethyl-2-methyl-

Cat. No.: B13940703
CAS No.: 57556-03-3
M. Wt: 142.22 g/mol
InChI Key: PGSGMVFKLJGMFC-UHFFFAOYSA-N
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Description

5-ETHYL-2-METHYL-THIOPHEN-3-ONE is a thiophene derivative, a class of heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, sodium methoxide, and thioglycolic acid derivatives . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fiesselmann synthesis generates 3-hydroxy-2-thiophene carboxylic derivatives .

Mechanism of Action

The mechanism of action of thiophene derivatives involves interactions with various molecular targets and pathways. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors . The exact mechanism depends on the specific structure and functional groups of the compound.

Properties

CAS No.

57556-03-3

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

5-ethyl-2-methylthiophen-3-one

InChI

InChI=1S/C7H10OS/c1-3-6-4-7(8)5(2)9-6/h4-5H,3H2,1-2H3

InChI Key

PGSGMVFKLJGMFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C(S1)C

Origin of Product

United States

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